molecular formula C10H17N B14490486 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene CAS No. 64776-23-4

9-Ethyl-9-azabicyclo[6.1.0]non-4-ene

Cat. No.: B14490486
CAS No.: 64776-23-4
M. Wt: 151.25 g/mol
InChI Key: DYBFUZKUWUASRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Ethyl-9-azabicyclo[6.1.0]non-4-ene is a bicyclic compound featuring a nitrogen atom at the 9th position. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable bicyclic precursor under controlled temperature and pressure conditions. The reaction may require catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-9-azabicyclo[6.1.0]non-4-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

9-Ethyl-9-azabicyclo[6.1.0]non-4-ene finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-Oxabicyclo[6.1.0]non-4-ene: A bicyclic compound with an oxygen atom at the 9th position.

    Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate: A similar bicyclic compound with a carboxylate group.

Uniqueness

9-Ethyl-9-azabicyclo[6.1.0]non-4-ene is unique due to the presence of a nitrogen atom at the 9th position, which imparts distinct chemical and biological properties compared to its oxygen or carboxylate-containing counterparts .

Properties

CAS No.

64776-23-4

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

9-ethyl-9-azabicyclo[6.1.0]non-4-ene

InChI

InChI=1S/C10H17N/c1-2-11-9-7-5-3-4-6-8-10(9)11/h3-4,9-10H,2,5-8H2,1H3

InChI Key

DYBFUZKUWUASRS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2C1CCC=CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.